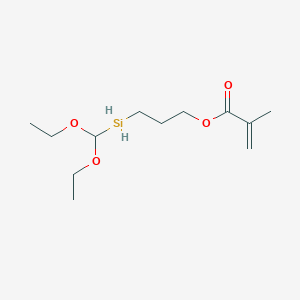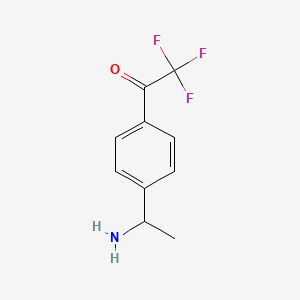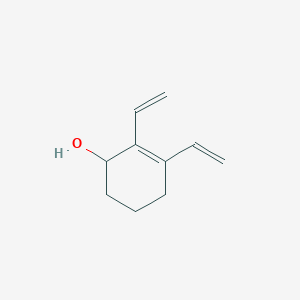
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, featuring hydroxyl and diethenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene.
Functional Group Introduction: The hydroxyl group is introduced through hydroboration-oxidation or similar reactions.
Diethenyl Group Addition: The diethenyl groups are added via alkylation reactions using appropriate reagents.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with hydroxyl and diethenyl groups.
Pathways: The compound may participate in pathways involving oxidation-reduction reactions and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-ol: Lacks the diethenyl groups, making it less reactive in certain reactions.
Cyclohexanol: Lacks the double bonds, resulting in different chemical properties.
Cyclohexene: Lacks the hydroxyl group, making it less versatile in functional group transformations.
Propriétés
Numéro CAS |
540777-61-5 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2,3-bis(ethenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h3-4,10-11H,1-2,5-7H2 |
Clé InChI |
NPVJZXJAHGZNIU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(CCC1)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


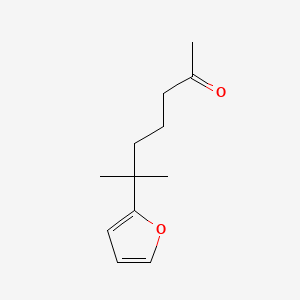
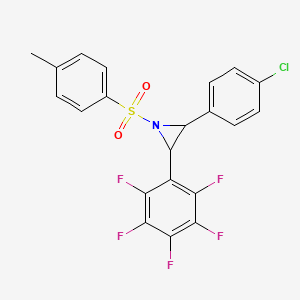
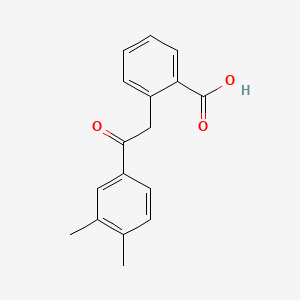
![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
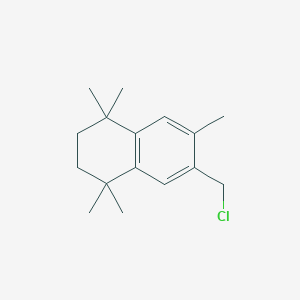
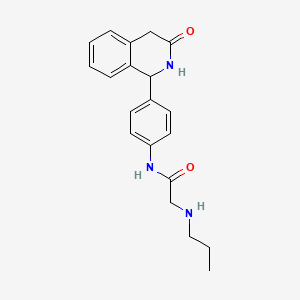
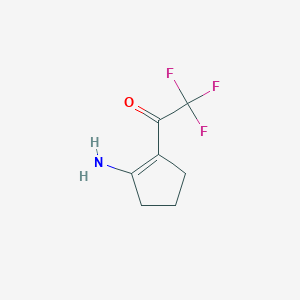
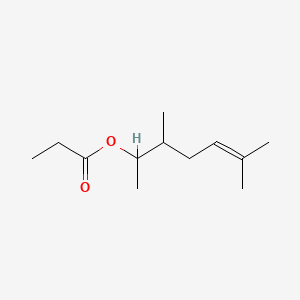
![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)


![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
